

# Application Notes and Protocols for Reactions with 1-Butoxyethane-1-peroxol

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## Compound of Interest

Compound Name: **1-Butoxyethane-1-peroxol**

Cat. No.: **B15449997**

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## Introduction

**1-Butoxyethane-1-peroxol** is an alpha-alkoxy hydroperoxide, a class of organic peroxides that serve as versatile intermediates in organic synthesis. These compounds are typically generated *in situ* and are known for their potential as oxidizing agents and as precursors for various functional group transformations. Their reactivity is characterized by the presence of a labile hydroperoxide group adjacent to an ether linkage. This document provides detailed protocols for the synthesis of **1-Butoxyethane-1-peroxol** and its subsequent application in two distinct synthetic transformations: a Criegee-type rearrangement and an iron(II)-mediated fragmentation.

## Safety Precautions

Organic peroxides are potentially explosive and should be handled with extreme care.<sup>[1]</sup> All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (safety glasses, lab coat, gloves) must be worn.<sup>[1]</sup> Reactions involving peroxides should be conducted behind a safety shield. Avoid friction, grinding, and exposure to heat or sources of ignition.<sup>[1]</sup> Peroxide-containing solutions should not be concentrated to dryness.

## Synthesis of 1-Butoxyethane-1-peroxol

### Principle

The synthesis of **1-Butoxyethane-1-peroxol** is achieved through the ozonolysis of butyl vinyl ether in the presence of ethanol. The reaction proceeds via the formation of a primary ozonide, which then fragments in the presence of the alcohol to form the desired alpha-alkoxy hydroperoxide.

### Experimental Protocol

- **Reaction Setup:** A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube connected to an ozone generator, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.
- **Reactant Preparation:** The flask is charged with a solution of butyl vinyl ether (10.0 g, 0.1 mol) in absolute ethanol (100 mL).
- **Ozonolysis:** The solution is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone (typically 1-3% in oxygen) is bubbled through the solution. The reaction is monitored by the persistence of the blue color of ozone in the solution or by testing the effluent gas with the potassium iodide trap (the solution turns violet in the presence of excess ozone).
- **Work-up:** Once the reaction is complete, the ozone flow is stopped, and the solution is purged with a stream of nitrogen or oxygen to remove any dissolved ozone. The resulting solution containing **1-Butoxyethane-1-peroxol** is typically used immediately in subsequent reactions without isolation.

### Quantitative Data for Synthesis

Parameter	Value
Starting Material	Butyl vinyl ether
Reagent	Ozone, Ethanol
Temperature	-78 °C
Solvent	Ethanol
Assumed Yield	85-95% (in solution)

# Application 1: Criegee-Type Rearrangement to Form Butyl Acetate and Acetaldehyde

## Principle

In the presence of an acylating agent, **1-Butoxyethane-1-peroxol** undergoes a Criegee-type rearrangement. The intermediate peroxy ester rearranges to form an ester and a carbonyl compound.[\[2\]](#)

## Experimental Protocol

- Reaction Setup: To the freshly prepared solution of **1-Butoxyethane-1-peroxol** (assumed 0.09 mol in 100 mL ethanol) at -78 °C, a solution of acetic anhydride (10.2 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in dichloromethane (50 mL) is added dropwise.
- Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
- Work-up: The reaction mixture is diluted with water (100 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with 1 M HCl (2 x 50 mL), saturated NaHCO<sub>3</sub> solution (2 x 50 mL), and brine (50 mL). The organic layer is dried over anhydrous MgSO<sub>4</sub>, filtered, and the solvent is carefully removed under reduced pressure.
- Purification: The resulting crude product can be purified by fractional distillation to yield butyl acetate.

## Quantitative Data for Criegee Rearrangement

Parameter	Value
Starting Material	1-Butoxyethane-1-peroxol
Reagent	Acetic Anhydride, Pyridine
Temperature	-78 °C to room temp.
Solvent	Ethanol/Dichloromethane
Product 1	Butyl acetate
Product 2	Acetaldehyde
Expected Yield	70-80% (of Butyl acetate)

## Application 2: Iron(II)-Mediated Fragmentation

### Principle

Treatment of alpha-alkoxy hydroperoxides with iron(II) sulfate generates an alkoxy radical, which can undergo C-C bond fragmentation.<sup>[1]</sup> This radical fragmentation pathway offers an alternative to the ionic Criegee rearrangement.

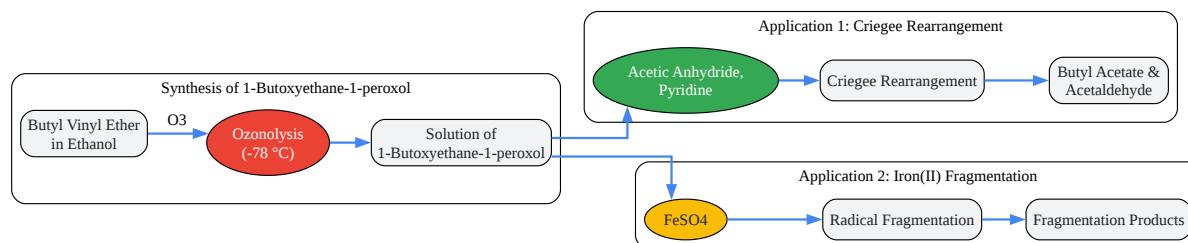
### Experimental Protocol

- Reaction Setup: The freshly prepared solution of **1-Butoxyethane-1-peroxol** (assumed 0.09 mol in 100 mL ethanol) is cooled to 0 °C in an ice bath.
- Reaction: A solution of iron(II) sulfate heptahydrate (27.8 g, 0.1 mol) in deoxygenated water (50 mL) is added dropwise to the stirred solution over 30 minutes. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C. The mixture is stirred for an additional 2 hours at room temperature.
- Work-up: The reaction mixture is diluted with water (100 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO<sub>4</sub>, and filtered.
- Analysis: The products of the fragmentation (which can include butanol, acetaldehyde, and ethane) can be analyzed by gas chromatography-mass spectrometry (GC-MS).

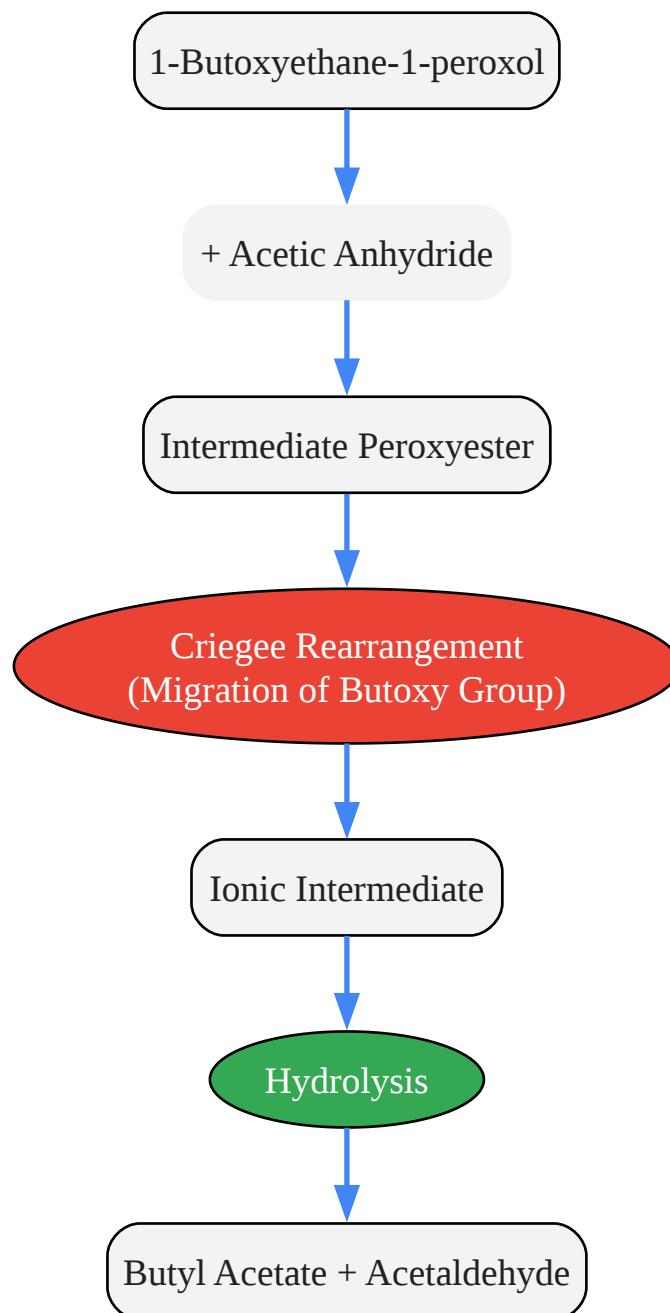
## Quantitative Data for Iron(II)-Mediated Fragmentation

Parameter	Value
Starting Material	1-Butoxyethane-1-peroxol
Reagent	Iron(II) sulfate heptahydrate
Temperature	0 °C to room temp.
Solvent	Ethanol/Water
Expected Products	Butanol, Acetaldehyde, Ethane
Yield	Variable, dependent on subsequent radical trapping

## Visualizations

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Caption: Experimental workflow for the synthesis and subsequent reactions of **1-Butoxyethane-1-peroxol**.



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Caption: Simplified mechanism of the Criegee rearrangement of **1-Butoxyethane-1-peroxol**.

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## References

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- 2. Rearrangements of organic peroxides and related processes - PMC [pmc.ncbi.nlm.nih.gov]
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